molecular formula C7H8N4 B1298012 6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine CAS No. 79173-38-9

6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine

Cat. No.: B1298012
CAS No.: 79173-38-9
M. Wt: 148.17 g/mol
InChI Key: ICQJGRLWSLEFFW-UHFFFAOYSA-N
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Description

6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a methyl group at the 6th position and an amine group at the 3rd position of the pyrazolopyridine core structure gives this compound its unique chemical properties .

Scientific Research Applications

6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a kinase inhibitor, which could be useful in studying cell signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties

Safety and Hazards

The safety information for 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine indicates that it is a substance that requires careful handling. The hazard statements include H302+H312+H332;H315;H319;H335, and the precautionary statements include P260;P280;P312 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-5-methylpyrazole with 2-chloropyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of the kinase enzyme, preventing its phosphorylation activity. This inhibition disrupts downstream signaling pathways that are crucial for cell proliferation and survival, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

    1H-Pyrazolo[3,4-b]pyridine: Lacks the methyl group at the 6th position.

    3-Amino-1H-pyrazolo[3,4-b]pyridine: Lacks the methyl group at the 6th position and has an amine group at the 3rd position.

    6-Methyl-1H-pyrazolo[3,4-b]pyridine: Lacks the amine group at the 3rd position.

Uniqueness: 6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine is unique due to the presence of both a methyl group at the 6th position and an amine group at the 3rd position. This specific substitution pattern imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

6-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-4-2-3-5-6(8)10-11-7(5)9-4/h2-3H,1H3,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQJGRLWSLEFFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NNC(=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354322
Record name 6-methyl-1h-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79173-38-9
Record name 6-methyl-1h-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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